![molecular formula C8H11N3 B7904572 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7904572.png)
1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds : Tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized via sequential reactions, demonstrating their versatility as polysubstituted ring-fused systems (Baron et al., 2005).
Application in Drug Discovery : The trifluorinated pyridopyrazine products from tetrahydropyrido[3,4-b]pyrazine scaffolds can be used in drug discovery, especially for synthesizing low molecular weight, polyfunctional heterocyclic derivatives (Sandford et al., 2005).
Catalytic Hydrogenation Selectivity : Catalytic hydrogenation of pyrido[2,3-b]pyrazines can lead to mixtures of tetrahydro derivatives, with solvent acidity influencing the reduction process (Cosmao et al., 1982).
NMR Data for Pyrido[2,3‐B] Pyrazines : Spectral data of pyrido[2,3-b]pyrazine derivatives, including their interactions with amide ion and water, offer insights into their structural and chemical properties (Nagel et al., 1979).
Electrochemical Reduction and Isomerization : Electrochemical reduction of pyrido[2,3-b]pyrazines can lead to various dihydro and tetrahydro derivatives, showcasing their chemical versatility (Armand et al., 1978).
Chiral Substituent Synthesis : Synthesizing 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives with chiral substituents at the nitrogen atom has potential applications in medicinal chemistry (Kurkin et al., 2009).
Use in Analytical Reagents : Pyrido[2,3-b]pyrazines have been studied as chromogenic reagents for metal ion detection, demonstrating their potential in analytical chemistry (Stephen, 1969).
Novel Derivatives for Cancer Treatment : The synthesis of novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors suggests their potential in treating cancer and other disorders associated with KRAS activity (De, 2022).
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-6-5-10-8-7(11)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALDAQSFGQRIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.